1-(1H-indol-4-yl)prop-2-en-1-one
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Overview
Description
1-(1H-indol-4-yl)prop-2-en-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 1-(1H-indol-4-yl)prop-2-en-1-one can be achieved through various methods. One common approach is the Claisen–Schmidt condensation reaction, which involves the reaction of an indole derivative with an aldehyde under basic conditions. This reaction can be carried out using solvents such as 1,4-dioxane and bases like potassium hydroxide (KOH) at room temperature. Alternatively, the reaction can be performed under solvent-free conditions to avoid the use of environmentally hazardous solvents .
Chemical Reactions Analysis
1-(1H-indol-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Condensation: The compound can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various electrophiles for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antiviral, anti-inflammatory, and anticancer activities.
Medicine: It has been investigated for its potential use in treating diseases such as Alzheimer’s and cancer.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(1H-indol-4-yl)prop-2-en-1-one involves its interaction with various molecular targets. For example, it has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
1-(1H-indol-4-yl)prop-2-en-1-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
What sets this compound apart is its unique structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C11H9NO |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-(1H-indol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H9NO/c1-2-11(13)9-4-3-5-10-8(9)6-7-12-10/h2-7,12H,1H2 |
InChI Key |
KYLOZDKSJFPSQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=C2C=CNC2=CC=C1 |
Origin of Product |
United States |
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